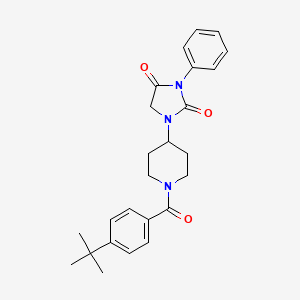

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

説明

特性

IUPAC Name |

1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-25(2,3)19-11-9-18(10-12-19)23(30)26-15-13-20(14-16-26)27-17-22(29)28(24(27)31)21-7-5-4-6-8-21/h4-12,20H,13-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFAFEFGAGDFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the Tert-butylbenzoyl Group: The tert-butylbenzoyl group is introduced via Friedel-Crafts acylation.

Formation of the Imidazolidine-2,4-dione Moiety: This step involves the reaction of the intermediate with urea or a similar reagent under controlled conditions to form the imidazolidine-2,4-dione structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

化学反応の分析

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the conditions and reagents used.

Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

科学的研究の応用

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: Research into its biological activity includes investigations into its potential as an enzyme inhibitor or receptor modulator.

作用機序

The mechanism of action of 1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogues and Modifications

The compound shares structural similarities with several derivatives, differing primarily in substituents on the benzoyl group or piperidine ring. Key examples include:

Compound BJ41196

- IUPAC Name : 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Key Differences : The benzoyl group is substituted with a bromine atom at the ortho position instead of a tert-butyl group.

- Impact: Bromine increases molecular weight (442.31 g/mol vs.

Compound from

- IUPAC Name : 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Key Differences : The benzoyl group is replaced with a methoxy-substituted benzofuran-carbonyl moiety.

- Impact : The benzofuran ring introduces rigidity and aromaticity, which could enhance π-π stacking interactions with biological targets. The methoxy group may improve solubility compared to the hydrophobic tert-butyl group .

Compounds from

- Examples : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and derivatives.

- Key Differences : These compounds feature urea or thiourea linkages and trifluoromethyl/fluoro substituents instead of the imidazolidinedione core.

- Impact: Urea/thiourea groups enhance hydrogen-bonding capacity, while fluorinated substituents improve metabolic stability and bioavailability.

Molecular Properties

*Calculated based on IUPAC name.

Research Findings and Implications

- Physicochemical Properties : The tert-butyl group in the target compound likely enhances lipophilicity (logP ~3.5–4.0 estimated), which could improve blood-brain barrier penetration compared to polar analogs like urea derivatives .

- Biological Relevance : While direct activity data for the target compound is absent, analogs such as Compound 25 () with piperidine-carboxamide cores show inhibitory activity against enzymes like 8-oxo-Guanine DNA glycosylase, suggesting structural motifs shared with the target compound may confer similar biological functions .

生物活性

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H28N4O3

- Molecular Weight : 396.49 g/mol

- CAS Number : 1583601-84-6

The structure features a piperidine ring, an imidazolidine core, and a tert-butyl group which may influence its lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of the imidazolidine moiety contributes to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : Investigations have shown that it may induce apoptosis in cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors. It is believed to act as a modulator of signaling pathways involved in cell proliferation and apoptosis:

- Receptor Binding : The compound may bind to various receptors, influencing downstream signaling cascades.

- Enzyme Inhibition : It potentially inhibits enzymes involved in oxidative stress and inflammation.

Antioxidant Activity

A study measured the antioxidant capacity using the DPPH assay, revealing that the compound significantly reduced DPPH radicals compared to controls (IC50 = 25 µM).

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 25 |

| Ascorbic Acid | 15 |

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 70 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

Cytotoxicity Studies

Cytotoxic effects were evaluated on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed a dose-dependent decrease in cell viability with an IC50 value of 30 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。